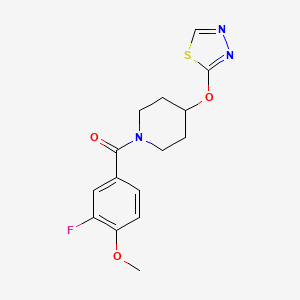

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(3-fluoro-4-methoxyphenyl)methanone is a derivative of 1,3,4-thiadiazole . 1,3,4-thiadiazole derivatives have been the subject of considerable interest for designing new antitumor agents . They have shown significant therapeutic potential and possess a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial .

Molecular Structure Analysis

1,3,4-thiadiazole derivatives have four isomeric forms: 1,3,4-thiadiazole; 1,2,3-thiadiazole; 1,2,4-thiadiazole; and 1,2,5-thiadiazole . The bioactive properties of thiadiazole are generally connected with the fact that this heterocyclic ring is a bioisostere of pyrimidine, which in turn is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .Applications De Recherche Scientifique

Antiproliferative Activity : The structural analysis and antiproliferative activity of related heterocyclic compounds have been explored. For example, a study on a similar compound synthesized from 3-(piperidin-4-yl)benzo[d]isoxazole evaluated its antiproliferative activity. The molecular structure of these compounds is often stabilized by inter and intra-molecular hydrogen bonds, which could account for their stability and potential bioactivity (Prasad et al., 2018).

Selective Estrogen Receptor Modulators (SERMs) : Research has shown that certain compounds with similar structures have applications as SERMs. These compounds possess estrogen agonist-like actions on bone tissues and serum lipids while displaying potent estrogen antagonist properties in breast and uterus. The modification of structural elements in these compounds can significantly impact their estrogen antagonist potency (Palkowitz et al., 1997).

Binge Eating Disorder Treatment : Studies have investigated the role of similar compounds in treating compulsive food consumption and binge eating disorders. These studies suggest that selective antagonism at certain receptors could represent a novel pharmacological treatment for eating disorders with a compulsive component (Piccoli et al., 2012).

Fluorescent Chemosensor for Metal Ions : A phenyl thiadiazole-based Schiff base receptor has been developed for the turn-on fluorescent, colorimetric detection of aluminum ions, demonstrating the potential of similar compounds in chemical sensing applications (Manna et al., 2020).

Antimicrobial Activity : Various thiadiazole derivatives, related to the compound , have been synthesized and evaluated for their antimicrobial activity. These compounds have shown effectiveness against a range of bacterial and fungal strains (Murthy & Shashikanth, 2012).

Analgesic Activity : Similar compounds have been synthesized and evaluated for their intravenous analgesic activity. Some of these compounds have shown significant potency compared to traditional analgesics like morphine (Lalinde et al., 1990).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogs, have been described as selective inhibitors of glutaminase 1 (gls1) .

Mode of Action

Based on its structural similarity to known gls1 inhibitors , it may interact with GLS1 to inhibit its activity. GLS1 is an enzyme that converts glutamine into glutamate, a critical step in several metabolic pathways.

Biochemical Pathways

The inhibition of GLS1 affects several biochemical pathways. The most significant is the disruption of glutaminolysis, a metabolic pathway where glutamine is converted into glutamate. This disruption can affect cellular energy production and other downstream processes that rely on these metabolites .

Pharmacokinetics

The metabolism and excretion of these compounds can vary significantly depending on their specific chemical structure .

Result of Action

The inhibition of GLS1 by this compound could potentially lead to a decrease in the production of glutamate. This could disrupt several cellular processes, including energy production and signal transduction. The exact cellular effects would depend on the specific cell type and the role of glutaminolysis in its metabolism .

Orientations Futures

The future directions for research on 1,3,4-thiadiazole derivatives include further exploration of their therapeutic potential and the development of new, effective drugs and anticancer strategies . The goal is to modify the structure of known derivatives with documented activity to design new antitumor agents .

Propriétés

IUPAC Name |

(3-fluoro-4-methoxyphenyl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c1-21-13-3-2-10(8-12(13)16)14(20)19-6-4-11(5-7-19)22-15-18-17-9-23-15/h2-3,8-9,11H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYCOBKZSBVDCSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)OC3=NN=CS3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Imidazo[1,2-a]pyridin-3-ylethyl)amine dihydrochloride](/img/structure/B2777158.png)

![3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2777160.png)

![N-(3-carbamoyl-5-phenylthiophen-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2777162.png)

![2-Ethyl-5-((4-methylpiperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2777166.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-1-(pyrazine-2-carbonyl)azetidine-3-carboxamide](/img/structure/B2777167.png)

![Benzo[d][1,3]dioxol-5-yl(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2777169.png)

![4-butoxy-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2777170.png)

![3-[(2,5-dimethoxyphenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2777179.png)